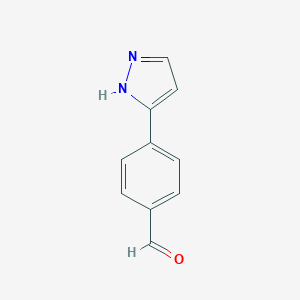

4-(1H-Pyrazol-3-YL)benzaldehyde

Description

Significance and Research Context of Pyrazole-Benzaldehyde Scaffolds

The pyrazole (B372694) nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms and is a cornerstone in the development of therapeutic agents. asianpubs.org Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netumich.edu The fusion of a pyrazole ring with a benzaldehyde (B42025) moiety creates a "pyrazole-benzaldehyde scaffold," a molecular framework that is particularly prized in synthetic organic chemistry.

The aldehyde group is a versatile functional handle that can participate in a multitude of chemical reactions, such as condensations, oxidations, and the formation of Schiff bases. This reactivity allows chemists to readily introduce diverse molecular fragments, leading to the construction of large libraries of novel compounds. For instance, pyrazole-3(4)-carbaldehydes are key precursors for synthesizing various fused heterocyclic systems, including pyrazolo[3,4-b]quinolines and pyrazolyl-4,7-phenanthrolines. researchgate.net The resulting complex molecules are then often screened for potential pharmacological activities. researchgate.netnih.gov

The Vilsmeier-Haack reaction is a common and practical method for the synthesis of pyrazole-3(4)-carbaldehydes from hydrazones. researchgate.netumich.edu Another synthetic route involves the oxidation of the corresponding pyrazolyl-methanol. researchgate.net These synthetic strategies provide reliable access to the pyrazole-benzaldehyde core, facilitating its widespread use in research.

Scope of Academic Inquiry for 4-(1H-Pyrazol-3-YL)benzaldehyde

The primary focus of academic inquiry into this compound revolves around its utility as a synthetic intermediate for creating novel, biologically active compounds. While research on the specific biological profile of the standalone molecule is limited, its value is demonstrated through its incorporation into more complex structures that are then subjected to pharmacological evaluation.

Detailed Research Findings:

Synthesis of Heterocyclic Systems: Research has shown that pyrazole-4-carbaldehydes, a class to which this compound belongs, are versatile precursors for a variety of fused heterocyclic systems. They can be used to synthesize pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]quinolines, and benzo[h]pyrazolo[3,4-b]quinolines through condensation and cyclization reactions. semanticscholar.org For example, Knoevenagel condensation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone (B1666503) derivatives, followed by cyclization, yields pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Intermediate for Bioactive Molecules: The compound serves as a crucial intermediate in the synthesis of potential therapeutic agents. For instance, (3-amino-1H-pyrazol-4-yl)(aryl)methanones, which are structurally related to the aldehyde, are intermediates in the preparation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that have shown utility as anxiolytic, antiepileptic, and sedative-hypnotic agents. mdpi.com

Precursor to Chalcones and Their Derivatives: this compound can be used in Claisen-Schmidt condensation reactions with various acetophenones to produce chalcones. bohrium.com These chalcones, which are 1,3-diaryl-2-propen-1-ones, are themselves important precursors for other heterocyclic compounds like pyrazolines and chromones, many of which exhibit a range of biological activities. asianpubs.org

Anticancer and Anti-inflammatory Research: While direct studies on this compound are not abundant, derivatives synthesized from related pyrazole-carbaldehydes have been a major focus. For example, a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. nih.gov Similarly, other pyrazole derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy, and as cyclooxygenase (COX) inhibitors for anti-inflammatory effects. nih.gov

In essence, the academic inquiry surrounding this compound is not typically centered on the molecule in isolation but rather on its role as a pivotal starting material. Its significance is realized in the diverse and complex molecules it helps to create, driving forward the discovery of new compounds with potential therapeutic value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTFMHHFZUBNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442364 | |

| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-29-5 | |

| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Pyrazol 3 Yl Benzaldehyde and Its Structural Analogues

Direct Synthetic Routes to 4-(1H-Pyrazol-3-YL)benzaldehyde

Direct synthetic routes offer an efficient approach to this compound by assembling the key structural features in a convergent manner. These methods often involve the formation of the pyrazole (B372694) ring or the introduction of the benzaldehyde (B42025) moiety in the final steps of the synthesis.

Condensation Reactions Involving Pyrazole Precursors and Benzaldehyde

One of the most straightforward strategies for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.org In the context of this compound, a plausible approach would involve the condensation of a suitably substituted benzaldehyde derivative, such as 4-formylphenylacetylene, with hydrazine hydrate (B1144303). This would be followed by a cyclization reaction to form the pyrazole ring.

Alternatively, a multi-component reaction approach, which is a hallmark of green chemistry, can be employed. nih.govpreprints.org These reactions combine multiple starting materials in a single pot to generate complex products, often with high atom economy and efficiency. For instance, a three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative can lead to the formation of pyrazolo[3,4-b]quinolines. nih.govpreprints.org While not a direct synthesis of the target compound, this highlights the utility of condensation strategies in building complex pyrazole-containing scaffolds.

A potential condensation route to a precursor of the target compound could involve the reaction of 4,4'-(arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-ols), which can be synthesized via a one-pot, three-component condensation of aromatic aldehydes, phenylhydrazine, and ethyl acetoacetate. researchgate.net

Mannich-Type Reactions for Pyrazole-Aldehyde Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.com In the synthesis of pyrazole-aldehyde derivatives, a Mannich-type reaction can be envisioned to introduce the aldehyde or a precursor group onto the pyrazole ring. researchgate.net

The classical Mannich reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. ppor.aznih.gov For the synthesis of pyrazole derivatives, a pyrazole with an available N-H proton can act as the amine component. The reaction would proceed through the formation of an iminium ion, which then reacts with a suitable nucleophile. While direct formylation of a pyrazole via a Mannich-type reaction is not common, this methodology is widely used to synthesize various β-amino-carbonyl compounds which can be precursors to the target molecule. byjus.com For instance, Mannich bases of pyrazolone have been synthesized and shown to possess a range of biological activities.

Indirect Synthetic Pathways via Precursor Modification

Indirect synthetic pathways rely on the chemical modification of a pre-existing pyrazole-containing scaffold. These methods offer flexibility in the introduction of functional groups and are often used when direct routes are not feasible or result in low yields.

Oxidation Strategies from Pyrazoline Intermediates

Pyrazolines, the partially saturated analogues of pyrazoles, can be readily synthesized and subsequently oxidized to the corresponding aromatic pyrazoles. organic-chemistry.orgrsc.org This two-step approach is a common and effective strategy for the synthesis of substituted pyrazoles.

One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. organic-chemistry.org These intermediates can then be oxidized in situ to afford a wide variety of pyrazoles in good yields. organic-chemistry.org Common oxidizing agents include bromine, mercury(II) oxide, and potassium permanganate (B83412). organic-chemistry.orgslideshare.net More environmentally friendly oxidation protocols have also been developed, such as heating pyrazolines in DMSO under an oxygen atmosphere. organic-chemistry.org An electrochemical method for the oxidation of pyrazolines to pyrazoles has also been reported, using inexpensive sodium chloride as a mediator in a biphasic system. rsc.org

A plausible route to this compound via this strategy would involve the synthesis of the corresponding pyrazoline from a suitable chalcone (B49325) derivative, followed by oxidation. For example, a substituted chalcone could be reacted with hydrazine hydrate to form the pyrazoline, which is then oxidized to the pyrazole. capes.gov.br

| Oxidizing Agent | Reaction Conditions | Yield | Reference |

| Bromine | Heating | Good | organic-chemistry.org |

| Oxygen/DMSO | Heating | Good | organic-chemistry.org |

| Sodium Chloride (electrochemical) | Constant current, carbon electrodes | 50-93% | rsc.org |

| Potassium Permanganate | - | - | slideshare.net |

Table 1: Selected Oxidation Strategies for Pyrazoline to Pyrazole Conversion

Vilsmeier-Haack Reactions for Formylpyrazole Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). mdpi.comorganic-chemistry.orgigmpublication.org

This method is particularly effective for the synthesis of pyrazole-4-carbaldehydes. igmpublication.orgresearchgate.netchemmethod.comresearchgate.net The reaction typically involves treating a substituted pyrazole with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. igmpublication.org For the synthesis of this compound, a plausible precursor would be 3-phenyl-1H-pyrazole. The Vilsmeier-Haack reaction on this substrate would introduce a formyl group onto the pyrazole ring, although regioselectivity could be an issue. More commonly, the Vilsmeier-Haack reaction is used to formylate the pyrazole ring at the 4-position. igmpublication.orgchemmethod.comresearchgate.net

The reaction conditions for the Vilsmeier-Haack reaction can be varied, including the use of microwave irradiation to accelerate the reaction. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 °C, 24 h | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | - | mdpi.com |

| Substituted acetophenone (B1666503) hydrazones | POCl₃, DMF | Reflux | Formyl pyrazoles | Good | igmpublication.org |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 °C, 2 h | 5-chloro-1H-pyrazole-4-carbaldehydes | Good | nih.gov |

Table 2: Examples of Vilsmeier-Haack Reactions for Pyrazole Formylation

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. acs.org These approaches focus on the use of environmentally benign solvents (such as water), catalysts, and energy sources. acs.org

Multicomponent reactions, as mentioned earlier, are a cornerstone of green synthesis as they reduce the number of synthetic steps and waste generation. nih.govpreprints.org The use of water as a solvent is highly desirable, and several methods for pyrazole synthesis in aqueous media have been developed. acs.org For example, the synthesis of pyrazole compounds has been achieved through the reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole (B134444) in water. acs.org

Catalyst-free synthesis in water has also been reported for certain pyrazole derivatives, further enhancing the green credentials of the process. researchgate.net Additionally, the use of recyclable catalysts, such as ionic liquids, has been explored for the one-pot synthesis of pyrazol-5-ols. researchgate.net

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of 3-substituted pyrazoles, such as this compound, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. A primary challenge in this process is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl precursor is used, the reaction can potentially yield two different regioisomers. nih.gov The desired 3-substituted pyrazole is formed when the hydrazine nitrogen (NH2) attacks the more electrophilic carbonyl group, followed by cyclization and dehydration.

Research has shown that the choice of solvent plays a critical role in directing the outcome of this condensation. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been found to significantly enhance regioselectivity in favor of the desired isomer compared to polar protic solvents like ethanol (B145695). organic-chemistry.org For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles in DMAc at room temperature proceeds with high regioselectivity and yields ranging from 59% to 98%. organic-chemistry.orgresearchgate.net The regiochemical outcome can be confirmed using advanced NMR techniques, such as 2D-NOESY and HMBC, which help in the definitive structural assignment of the resulting pyrazole isomers. nih.gov

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

| Solvent | Type | Regioselectivity | Reference |

|---|---|---|---|

| N,N-Dimethylacetamide (DMAc) | Aprotic, Polar | High | organic-chemistry.org |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | organic-chemistry.org |

| N-Methylpyrrolidone (NMP) | Aprotic, Polar | High | organic-chemistry.org |

| Ethanol | Protic, Polar | Low | organic-chemistry.org |

| Acetic Acid | Protic, Polar | Low | organic-chemistry.org |

While this compound itself is an achiral molecule, stereochemical considerations become paramount in the synthesis of its chiral structural analogues or when it is incorporated into more complex, stereochemically rich molecules. researchgate.net The principles of asymmetric synthesis are applied to control the spatial arrangement of atoms, leading to the selective formation of a desired stereoisomer. researchgate.net This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral substrates. researchgate.netmdpi.com For example, chiral-at-metal iridium(III) complexes have been used in the asymmetric transfer hydrogenation of ketones in the presence of protic pyrazoles to achieve high enantioselectivity. nih.gov Similarly, the stereoselective synthesis of novel chiral binaphthylazepine organocatalysts containing a tetrazole moiety derived from a pyrazole precursor highlights the application of stereochemical control in creating molecules with specific three-dimensional structures. mdpi.com

Catalytic Systems and Reaction Optimization in Synthesis

The synthesis of the pyrazole core is frequently facilitated by a catalyst to improve reaction rates and yields. A wide array of catalytic systems, both metal-based and metal-free, have been developed for this purpose.

Transition metal catalysts are widely employed. Palladium-catalyzed four-component coupling reactions have been used to prepare pyrazole derivatives from a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org Silver catalysts, such as AgOTf, have proven effective in the rapid and highly regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and aryl hydrazines, achieving yields up to 99%. mdpi.com Other metals like rhodium have been used for the C-H activation and annulation reactions to build fused pyrazole systems, while iron(II) complexes with protic pyrazole ligands can catalyze the N-N bond cleavage of hydrazine. nih.govrsc.org Green catalysts, such as zinc oxide (ZnO) nanoparticles, have been utilized for pyrazole synthesis in aqueous media, offering an eco-friendly alternative. mdpi.com

Metal-free catalytic systems have also gained significant attention. Molecular iodine is a versatile catalyst, promoting the synthesis of pyrazoles through various tandem reactions, sometimes acting as both a Lewis acid and an oxidant. mdpi.comrsc.org In some procedures, sodium p-toluenesulfonate has been used as a catalyst in aqueous media for three-component cyclocondensation reactions to yield 5-aminopyrazole-4-carbonitriles. mdpi.com

Reaction optimization is crucial for maximizing the efficiency of these synthetic routes. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the condensation of 1,3-diketones with arylhydrazines, using aprotic polar solvents like DMAc at room temperature was found to be optimal for achieving high regioselectivity and yield. organic-chemistry.org In other cases, elevating the reaction temperature can be beneficial; the yield of silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles improved when the temperature was increased to 60 °C. mdpi.com The addition of an acid, such as aqueous hydrochloric acid, can also enhance yields by promoting the final dehydration step in the pyrazole ring formation. organic-chemistry.org Optimization studies aim to find a balance between reaction efficiency, cost-effectiveness, and environmental impact, which is a central theme in modern synthetic chemistry. researchgate.net

Table 2: Overview of Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| FeCl3/PVP | Homogeneous, Metal-based | Green solvent compatibility (water/PEG-400), high yields | mdpi.com |

| Silver (AgOTf) | Metal-based | High regioselectivity, rapid reaction at room temp, high yields | mdpi.com |

| Palladium | Metal-based | Multi-component coupling, good functional group tolerance | organic-chemistry.org |

| Rhodium | Metal-based | C-H activation, synthesis of fused systems | rsc.org |

| Zinc Oxide (ZnO) NPs | Heterogeneous, Green | Eco-friendly (aqueous media), reusable catalyst | mdpi.com |

| Iodine (I2) | Metal-free | Versatile, tandem reactions, mild conditions | mdpi.comrsc.org |

| Sodium p-toluenesulfonate | Metal-free | Green protocol (aqueous media), three-component reactions | mdpi.com |

Chemical Transformations and Derivatization Strategies of 4 1h Pyrazol 3 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 4-(1H-pyrazol-3-yl)benzaldehyde serves as a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions (e.g., Hydrazone Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. A prominent example is the reaction with hydrazines to form stable hydrazone derivatives. This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. acs.orgchemicalbook.com The resulting hydrazones are valuable intermediates in their own right, finding application in the synthesis of various heterocyclic compounds and possessing a range of biological activities. rsc.orgrsc.org

The general scheme for hydrazone formation is as follows:

Scheme 1: General synthesis of hydrazones from this compound.

While specific studies on this compound are not extensively documented, the synthesis of hydrazone derivatives from various pyrazole (B372694) aldehydes is a well-established methodology. acs.orgrsc.org For instance, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with different aryl hydrazines in refluxing methanol (B129727) with a few drops of acetic acid to yield the corresponding hydrazones. acs.org

Table 1: Examples of Hydrazone Synthesis from Pyrazole Aldehydes

| Pyrazole Aldehyde | Hydrazine (B178648) Derivative | Reaction Conditions | Product | Reference |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Phenylhydrazine | Methanol, Acetic acid, Reflux | 4-((2-Phenylhydrazinylidene)methyl)-1,3-diphenyl-1H-pyrazole | acs.org |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | 4-Bromophenylhydrazine | Methanol, Acetic acid, Reflux | 4-((2-(4-Bromophenyl)hydrazinylidene)methyl)-1,3-diphenyl-1H-pyrazole | acs.org |

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | Various substituted hydrazines | Ethanol | Coumarin-pyrazole-hydrazone hybrids | rsc.org |

Oxidation and Reduction Reactions

The aldehyde moiety can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO4) or chromic acid. In a study on phenolic aldehydes, 4-hydroxybenzaldehyde (B117250) was oxidized to 4-hydroxybenzoic acid. nih.gov A similar transformation is expected for this compound, yielding 4-(1H-pyrazol-3-yl)benzoic acid. The reaction is typically performed in an aqueous or mixed solvent system.

Reduction: The reduction of the aldehyde group affords the corresponding primary alcohol, 4-(1H-pyrazol-3-yl)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). beilstein-archives.org Reductions with NaBH4 are often carried out in alcoholic solvents like methanol or ethanol. mdpi.com For example, a variety of benzaldehydes have been efficiently reduced to their corresponding benzyl (B1604629) alcohols using sodium borohydride under ultrasonic irradiation. mdpi.com

Table 2: Representative Oxidation and Reduction of Benzaldehydes

| Starting Material | Reagent | Product | Transformation | Reference |

| 4-Hydroxybenzaldehyde | --- | 4-Hydroxybenzoic acid | Oxidation | nih.gov |

| Vanillin | Sodium Borohydride | Vanillyl alcohol | Reduction | mdpi.com |

| 4-Ethoxy-3-methoxy benzaldehyde (B42025) | Sodium Borohydride | 4-Ethoxy-3-methoxy benzyl alcohol | Reduction | mdpi.com |

Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., Claisen-Schmidt for Chalcones)

The Claisen-Schmidt condensation is a classic and widely used reaction for the formation of chalcones (1,3-diaryl-2-propen-1-ones). rsc.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone possessing an α-hydrogen. beilstein-archives.orgdntb.gov.ua this compound can serve as the aldehyde component, reacting with various acetophenones to yield pyrazole-containing chalcones. These chalcones are versatile intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems. mdpi.combeilstein-archives.orgresearchgate.net

The general reaction scheme is as follows:

Scheme 2: Claisen-Schmidt condensation for the synthesis of pyrazole-containing chalcones.

Numerous examples exist for the synthesis of chalcones from pyrazole aldehydes. rsc.orgmdpi.comnih.govbeilstein-archives.org For instance, various substituted o-hydroxy acetophenones have been condensed with 3-(naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde to produce the corresponding chalcone (B49325) derivatives. mdpi.com

Table 3: Examples of Claisen-Schmidt Condensation with Pyrazole Aldehydes

| Pyrazole Aldehyde | Ketone | Reaction Conditions | Product Class | Reference |

| 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde | o-Hydroxy acetophenones | --- | 1-(2-Hydroxyphenyl)-3-(3-naphthalen-3-yl)-1-(phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | mdpi.com |

| Substituted benzaldehydes | 4-Hydroxy acetophenone (B1666503) | Methanolic NaOH | Substituted 4'-hydroxy chalcones | beilstein-archives.org |

| Benzaldehyde derivatives | Acetophenone derivatives | Methanol, KOH, Ultrasound | Chalcone derivatives | nih.gov |

Transformations Involving the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle that can undergo its own set of characteristic reactions, further expanding the synthetic utility of this compound.

Electrophilic Substitution Pathways on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most reactive site. rsc.orgrsc.org This is because attack at C4 proceeds through a more stable carbocation intermediate compared to attack at C3 or C5. rsc.org

Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS), leading to the formation of 4-halogenated pyrazole derivatives. beilstein-archives.orgrsc.orgarkat-usa.orgresearchgate.net This suggests that this compound could potentially be halogenated at the C4 position of the pyrazole ring under similar conditions.

Nitration: The nitration of arylpyrazoles can lead to substitution on either the pyrazole or the aryl ring, depending on the reaction conditions. For example, nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid results in nitration on the phenyl ring, while using acetyl nitrate (B79036) leads to the 4-nitro-pyrazole derivative. rsc.org

Sulfonation: Similar to nitration, sulfonation of arylpyrazoles can be directed to either the pyrazole or the aryl ring. 1-Phenylpyrazole is sulfonated at the para-position of the phenyl ring with oleum, but at the C4-position of the pyrazole ring with chlorosulfuric acid. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can be used to introduce a formyl group onto electron-rich aromatic rings. This reaction has been successfully applied to 1,3-disubstituted 5-chloro-1H-pyrazoles to yield the corresponding 4-carbaldehydes. dntb.gov.ua

Table 4: Examples of Electrophilic Substitution on Pyrazole Rings

| Pyrazole Derivative | Reagent | Position of Substitution | Product | Reference |

| 3-Aryl-1H-pyrazol-5-amines | N-Halosuccinimides (NXS) | C4 of pyrazole | 4-Halogenated pyrazole derivatives | beilstein-archives.orgrsc.orgarkat-usa.orgresearchgate.net |

| 3-Methyl-1,5-diphenylpyrazole | Acetyl nitrate | C4 of pyrazole | 3-Methyl-4-nitro-1,5-diphenylpyrazole | rsc.org |

| 1-Phenylpyrazole | Chlorosulfuric acid | C4 of pyrazole | 1-Phenylpyrazole-4-sulfonic acid | nih.gov |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | Vilsmeier-Haack reagent | C4 of pyrazole | 5-Chloro-1H-pyrazole-4-carbaldehydes | dntb.gov.ua |

Annulation and Cyclization Reactions to Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines, Chromenopyrazoles)

The pyrazole ring can serve as a foundation for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles can be synthesized through the reaction of 5-aminopyrazole derivatives with various reagents. arkat-usa.orgresearchgate.net For instance, the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or enaminones leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. arkat-usa.orgresearchgate.net While not starting directly from this compound, the aldehyde could be a precursor to a 5-aminopyrazole derivative, which could then undergo these cyclization reactions.

Chromenopyrazoles: The synthesis of chromene-fused pyrazoles has been reported through various strategies. nih.gov One approach involves the reaction of 2'-hydroxychalcones, which can be derived from pyrazole aldehydes, with reagents like CuCl2 in DMSO to induce oxidative cyclization. Another method describes a catalyst-free multicomponent reaction of a pyrazolone (B3327878), an aldehyde, and a 1,3-dicarbonyl compound in magnetized distilled water to form chromeno[2,3-c]pyrazoles. nih.gov

Table 5: Synthesis of Fused Heterocycles from Pyrazole Precursors

| Pyrazole Precursor | Reaction Partner(s) | Fused Heterocycle | Reference |

| 5-Aminopyrazoles | β-Dicarbonyl compounds/Enaminones | Pyrazolo[1,5-a]pyrimidines | arkat-usa.orgresearchgate.net |

| 2'-Hydroxychalcones (from pyrazole aldehydes) | CuCl2/DMSO | Chromenopyrazoles | |

| Pyrazolone, Aldehyde, 1,3-Dicarbonyl compound | --- | Chromeno[2,3-c]pyrazoles | nih.gov |

Synthesis of Advanced Pyrazole-Benzaldehyde Hybrid Architectures

The strategic combination of the this compound scaffold with other heterocyclic moieties has led to the development of advanced hybrid architectures with diverse chemical properties. These synthetic strategies leverage the reactivity of both the pyrazole and benzaldehyde functionalities to construct complex molecular frameworks.

Pyrazolone and Pyrazoline Derivatives

The aldehyde group of this compound is a key functional handle for the synthesis of various heterocyclic derivatives. One common transformation involves its reaction with active methylene compounds, such as 3-methyl-1-phenyl-5-pyrazolone, in a three-component reaction to yield 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov This reaction, often catalyzed by sodium acetate (B1210297), proceeds at room temperature and allows for the straightforward synthesis of a library of derivatives with varying substituents on the arylmethylene bridge. nih.gov The Knoevenagel condensation followed by a Michael addition is the underlying mechanism for this transformation. nih.gov

Furthermore, pyrazoline derivatives can be synthesized from chalcones derived from this compound. The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. thepharmajournal.comresearchgate.net For instance, chalcones prepared by the Claisen-Schmidt condensation of an appropriate ketone with this compound can be reacted with hydrazine hydrate (B1144303) to yield the corresponding pyrazoline. thepharmajournal.comresearchgate.net The specific reaction conditions, such as the choice of solvent and catalyst, can influence the final product and yield. thepharmajournal.com

The synthesis of pyrazolone and pyrazole derivatives of adamantyl chalcone has also been reported. nih.gov In this multi-step synthesis, an adamantyl chalcone is first prepared and then undergoes condensation with substituted phenylhydrazines to form the desired pyrazole-based compounds. nih.gov

Here is a table summarizing the synthesis of Pyrazolone and Pyrazoline derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| This compound, 3-Methyl-1-phenyl-5-pyrazolone | Sodium acetate | 4,4ʹ-((4-(1H-Pyrazol-3-yl)phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.gov |

| This compound derived chalcone | Hydrazine hydrate | Pyrazoline derivative | thepharmajournal.comresearchgate.net |

| Adamantyl chalcone | Substituted phenylhydrazine | Pyrazolone and Pyrazole derivatives of adamantyl chalcone | nih.gov |

Pyrazole-Containing Chalcones and Related Conjugates

The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of pyrazole-containing chalcones. This base-catalyzed reaction involves the condensation of this compound with an appropriate ketone, such as 4-morpholinoacetophenone, in the presence of a base like potassium hydroxide (B78521) in ethanol. orientjchem.org This method allows for the efficient formation of the α,β-unsaturated ketone system characteristic of chalcones. orientjchem.orguniba.it These chalcones are valuable intermediates in organic synthesis, serving as precursors for various heterocyclic compounds. uniba.it

The versatility of this reaction is demonstrated by the ability to use different substituted aldehydes and ketones to generate a diverse library of chalcone derivatives. jocpr.com For example, 1-(3-Methyl-1-Phenyl-5-thioxo-4,5-dihydro-1H-Pyrazole-4-yl)-Ethanone can be condensed with various substituted aldehydes to yield a range of chalcones. jocpr.com These chalcones can be further reacted, for instance with isoniazide, to synthesize more complex pyrazole derivatives. jocpr.com

The characterization of these synthesized chalcones is typically performed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry to confirm their chemical structures. orientjchem.org

Here is a table summarizing the synthesis of Pyrazole-Containing Chalcones:

Hybrid Compounds with Other Heterocycles (e.g., Oxadiazoles, Tetrazoles, Benzimidazoles, Pyrimidines)

The integration of the this compound core with other heterocyclic systems has yielded a variety of hybrid compounds with potential applications. These syntheses often involve multi-step sequences that utilize the reactivity of the aldehyde and pyrazole moieties.

Benzimidazoles: The synthesis of benzimidazole-pyrazole hybrids can be achieved through a multi-step process. nih.gov This typically involves the initial synthesis of a pyrazole-4-carbaldehyde derivative, which is then condensed with an o-phenylenediamine (B120857) derivative. nih.govnih.gov For example, the Vilsmeier-Haack reaction on an appropriate hydrazone can generate the pyrazole-4-carbaldehyde, which then undergoes a Knoevenagel-type condensation with a benzimidazole (B57391) precursor. nih.gov Another approach involves the reaction of 3-aryl-4-formyl pyrazoles with o-substituted aromatic amines in the presence of a coupling agent like PCl₃. nih.gov

Pyrimidines: Pyrimidine-containing hybrids can be synthesized from pyrazole-derived chalcones. researchgate.net For instance, a chalcone can be reacted with guanidine (B92328) to form a pyrimidine (B1678525) ring. researchgate.net Another strategy involves the reaction of a pyrazolopyrimidine precursor with the Vilsmeier-Haack reagent, followed by treatment with ammonium (B1175870) carbonate to construct a fused pyrimidine ring. mdpi.com The synthesis of 4-(1H-pyrazol-1-yl)pyrimidine derivatives has also been reported, highlighting the versatility of pyrazole as a building block for pyrimidine-based structures. nih.gov

Oxadiazoles: The synthesis of pyrazole-oxadiazole hybrids can be achieved through various routes. One common method involves the reaction of a pyrazole-4-carbaldehyde with a suitable hydrazide to form a hydrazone, which is then cyclized to the oxadiazole ring using a dehydrating agent. umich.edu The Vilsmeier-Haack reaction of acetophenone phenylhydrazones can lead to pyrazole-4-carbaldehydes, which can be further derivatized into oxadiazoles. umich.edu

Tetrazoles: Hybrid molecules containing both pyrazole and tetrazole rings have been synthesized. mdpi.com A multi-step synthesis can involve the initial formation of a pyrazole derivative bearing a functional group that can be converted into a tetrazole ring, for example, through the reaction of a nitrile with sodium azide. mdpi.com

Here is a table summarizing the synthesis of Hybrid Compounds with Other Heterocycles:

| Heterocycle | Synthetic Strategy | Key Reagents/Intermediates | Product Type | Reference(s) |

| Benzimidazole | Condensation of pyrazole-4-carbaldehyde with o-phenylenediamine | Vilsmeier-Haack reagent, PCl₃ | Benzimidazole-pyrazole hybrids | nih.govnih.gov |

| Pyrimidine | Cyclization of pyrazole-chalcones with guanidine; Vilsmeier-Haack reaction on pyrazolopyrimidine precursor | Guanidine, Vilsmeier-Haack reagent, Ammonium carbonate | Pyrazole-pyrimidine hybrids | researchgate.netmdpi.com |

| Oxadiazole | Cyclization of pyrazole-hydrazones | Hydrazides, Dehydrating agents | Pyrazole-oxadiazole hybrids | umich.edu |

| Tetrazole | Conversion of a pyrazole-nitrile to a tetrazole ring | Sodium azide | Pyrazole-tetrazole hybrids | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-(1H-Pyrazol-3-YL)benzaldehyde. High-resolution ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY and HSQC, allow for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, the disubstituted benzene (B151609) ring, and the pyrazole (B372694) ring. The aldehyde proton (CHO) would appear as a highly deshielded singlet at approximately 9.9-10.1 ppm. The protons on the benzene ring typically appear as two distinct doublets in the aromatic region (7.5-8.0 ppm), characteristic of a 1,4-disubstitution pattern. The pyrazole ring protons, along with the N-H proton, would also be present. The C4-H of the pyrazole is expected as a doublet around 6.7 ppm, while the C5-H would appear as a doublet near 7.7 ppm. The N-H proton signal is typically broad and its chemical shift can vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. The most downfield signal corresponds to the aldehydic carbonyl carbon, expected around 192 ppm. The aromatic and pyrazole carbons appear between 110 and 150 ppm. The specific assignments can be confirmed using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aldehyde | -CHO | ~10.0 (s) | ~192 |

| Benzene Ring | C2'-H, C6'-H | ~7.9 (d) | ~130 |

| C3'-H, C5'-H | ~7.8 (d) | ~128 | |

| Pyrazole Ring | C4-H | ~6.7 (d) | ~107 |

| C5-H | ~7.7 (d) | ~135 | |

| Pyrazole N-H | N1-H | Variable (broad) | N/A |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the molecule and probing its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong, sharp band between 1690 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains multiple bands corresponding to C=C and C=N stretching vibrations from both the benzene and pyrazole rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic system, often produce strong Raman signals, which can be weak in the IR spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Pyrazole | 3100-3300 | Medium, Broad |

| Aromatic C-H Stretch | Benzene/Pyrazole | 3000-3100 | Medium |

| C=O Stretch | Aldehyde | 1690-1715 | Strong, Sharp |

| C=C / C=N Stretch | Benzene/Pyrazole | 1400-1600 | Multiple, Medium-Strong |

| C-H In-plane Bend | Aromatic/Aldehyde | 1000-1300 | Multiple, Medium |

| C-H Out-of-plane Bend | Benzene | 800-850 | Strong |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight is 172.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₀H₈N₂O).

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 173.07094. Other adducts, such as the sodium adduct [M+Na]⁺, are also commonly observed.

Under harsher electron impact (EI) ionization, the molecule fragments in a predictable manner. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) to yield a phenyl cation derivative.

Predicted ESI-MS Adducts and Fragments

| Ion Species | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₀H₈N₂O]⁺ | 172.06311 | Molecular Ion |

| [M+H]⁺ | [C₁₀H₉N₂O]⁺ | 173.07094 | Protonated Molecule |

| [M+Na]⁺ | [C₁₀H₈N₂NaO]⁺ | 195.05288 | Sodium Adduct |

| [M-H]⁺ | [C₁₀H₇N₂O]⁺ | 171.0558 | Loss of H radical from aldehyde (acylium ion) |

| [M-CHO]⁺ | [C₉H₇N₂]⁺ | 143.0609 | Loss of formyl radical |

Electronic Absorption and Emission Spectroscopy for Electronic Structure (UV-Vis, Photophysical Properties)

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The conjugated system, extending across both the pyrazole and benzaldehyde (B42025) rings, is expected to give rise to strong π → π* transitions. Studies on structurally similar pyrazole-phenyl systems have reported strong absorption maxima (λmax) around 300 nm, which is attributed to these π → π* transitions. The aldehyde's carbonyl group can also exhibit a weaker n → π* transition at a longer wavelength. The exact position and intensity of these absorption bands are sensitive to the solvent environment. Information regarding the photophysical properties, such as fluorescence or phosphorescence, is not extensively available in the current literature.

Correlation of Experimental Spectral Data with Computational Predictions

Modern structural elucidation heavily relies on the synergy between experimental data and computational chemistry. Density Functional Theory (DFT) is a powerful tool used to predict the properties of molecules like this compound.

A typical workflow involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation, often using a functional like B3LYP with a basis set such as 6-311G(d,p).

Frequency Calculations: Vibrational frequencies (IR and Raman) are calculated from the optimized geometry. These theoretical frequencies are often scaled to better match experimental values and are used to make definitive assignments for each observed band through Potential Energy Distribution (PED) analysis.

NMR Predictions: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, which are then compared to experimental spectra for assignment validation.

Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, providing theoretical UV-Vis absorption wavelengths that can be correlated with experimental λmax values.

The close agreement between the comprehensive set of experimental data (NMR, IR, MS, UV-Vis) and the results from these high-level computational models provides an exceptionally strong and unambiguous confirmation of the molecular structure.

Computational and Theoretical Chemistry of 4 1h Pyrazol 3 Yl Benzaldehyde Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the fundamental aspects of molecular systems. For compounds like 4-(1H-pyrazol-3-yl)benzaldehyde, DFT methods, often employing hybrid functionals like B3LYP with various basis sets, offer a detailed picture of their electronic behavior. These studies are crucial for predicting molecular geometry, vibrational frequencies, and electronic transitions, which correlate well with experimental data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's excitability and its tendency to undergo chemical reactions. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to promote an electron from the ground state to an excited state. irjweb.comnih.gov This can indicate that charge transfer is likely to occur within the molecule. irjweb.comnih.gov For similar heterocyclic systems, DFT calculations have shown that the HOMO-LUMO energy gap can provide insights into the molecule's bioactivity and potential as a therapeutic agent. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Triazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This table is illustrative and based on data for a related triazine derivative to demonstrate the concept of FMO analysis. irjweb.com

Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map illustrates the regions of positive and negative electrostatic potential, which are typically color-coded. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in telecommunications and optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from intramolecular charge transfer (ICT) and electron delocalization. nih.gov

Computational studies using DFT can predict the NLO properties of molecules like this compound by calculating parameters such as the first hyperpolarizability (β). A large β value, often compared to that of a standard NLO material like urea, indicates a significant NLO response. nih.gov The HOMO-LUMO energy gap is also a contributing factor, with smaller gaps generally correlating with higher NLO activity. nih.gov For some salicylaldehyde-based compounds, calculated β values have shown them to be promising candidates for NLO applications. nih.gov

Vibrational Mode Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting the vibrational frequencies and modes of a molecule. By comparing the theoretically calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved.

Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibrational mode. This allows for a precise understanding of the nature of the vibrations. For example, in related heterocyclic systems, DFT calculations have been used to assign the characteristic stretching and bending vibrations of C-H, N-H, and C=O bonds with a high degree of accuracy. nih.gov

Electronic Transitions (TD-DFT)

Time-dependent DFT (TD-DFT) is a computational method used to investigate the electronic transitions of a molecule, providing insights into its ultraviolet-visible (UV-Vis) absorption spectrum. princeton.eduprinceton.edu TD-DFT calculations can predict the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the electronic transitions. researchgate.netresearchgate.net

By analyzing the molecular orbitals involved in these transitions, it is possible to characterize them as π→π, n→π, or other types of electronic excitations. researchgate.net This information is crucial for understanding the photophysical properties of the molecule, such as its color and fluorescence. For benzaldehyde (B42025) and its derivatives, TD-DFT has been successfully employed to analyze their photophysics, including intersystem crossings and phosphorescence. princeton.eduprinceton.edu

Tautomerism and Conformational Analysis

For many pyrazole (B372694) derivatives, particularly those with hydroxyl or amino substituents, the possibility of tautomerism exists. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of pyrazole systems, keto-enol tautomerism is a common phenomenon. nih.gov

Computational studies can be employed to investigate the relative stabilities of different tautomeric forms. nih.govmdpi.comnih.govresearchgate.net By calculating the total energies of the possible tautomers (e.g., the keto and enol forms), it is possible to predict which form is more stable in the gas phase or in different solvents. nih.gov Thermodynamic parameters such as the Gibbs free energy difference (ΔG) and the tautomeric equilibrium constant (Keq) can also be determined to quantify the equilibrium between the tautomers. nih.gov For some pyrazolone (B3327878) derivatives, DFT studies have shown that the keto-enol equilibrium can be significantly influenced by the solvent medium. nih.gov

Conformational analysis, which explores the different spatial arrangements of a molecule's atoms, is another important aspect of computational chemistry. By rotating around single bonds, a molecule can adopt various conformations with different energies. DFT calculations can be used to identify the most stable conformation (the global minimum on the potential energy surface) and to determine the energy barriers between different conformations. This information is essential for understanding the molecule's three-dimensional structure and its interactions with other molecules.

Intermolecular Interactions and Self-Aggregation Phenomena

The molecular structure of this compound, featuring both a hydrogen bond donor (the pyrazole N-H group) and acceptor (the pyridine-like nitrogen of the pyrazole ring), as well as an aromatic system, predisposes it to significant intermolecular interactions and self-aggregation. nih.govresearchgate.net Computational studies on related NH-pyrazole systems have provided substantial insight into these phenomena, which are primarily governed by strong, specific hydrogen bonds and supplemented by weaker interactions.

The dominant interaction driving the self-assembly of NH-pyrazoles is the intermolecular N-H···N hydrogen bond. nih.gov These interactions are robust and directional, leading to the formation of various well-defined supramolecular structures. researchgate.netresearchgate.net Depending on the steric and electronic influences of the substituents, pyrazole derivatives can aggregate into cyclic or linear assemblies. Common motifs observed in crystal structures and predicted by computational models include dimers, trimers, and tetramers. nih.govresearchgate.net In some cases, these interactions can extend to form infinite one-dimensional chains, known as catemers. researchgate.net

A key feature of the N-H···N bond in these systems is the concept of Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond is part of a conjugated system. nih.gov In pyrazoles, the ·N=C-C=C-NH· iminoenamine fragment within the ring can participate in RAHB. nih.gov However, studies have shown that due to the strong internal π-delocalization already present in the pyrazole ring, this resonance assistance does not dramatically shorten the N-H···N bond compared to non-resonant systems, except in specific cases like symmetrically 3,5-substituted pyrazoles. nih.gov

High-resolution scanning tunneling microscopy and density functional theory (DFT) calculations on similar bis-pyrazole derivatives have confirmed the stability of these hydrogen-bonded networks, even on metal surfaces. rsc.org These studies revealed that trimeric structures, linked by N-H···N bonds to form a nine-membered supramolecular macrocycle, are particularly stable. rsc.org

| Interaction Type | Description | Typical Length (N···N) | Participating Groups | Reference |

| N-H···N Hydrogen Bond | The primary interaction leading to self-assembly of pyrazole units. | ~2.82 - 2.97 Å | Pyrazole N-H (donor), Pyrazole N (acceptor) | nih.gov |

| π-π Stacking | Attraction between aromatic rings (phenyl and/or pyrazole). | - | Phenyl and Pyrazole rings | researchgate.net |

| C-H···O Interaction | Weak hydrogen bond between a carbon-hydrogen bond and the aldehyde oxygen. | - | Benzaldehyde C-H, Aldehyde C=O | kfupm.edu.sa |

Table 1: Key intermolecular interactions identified in pyrazole-based systems through computational and experimental studies.

Quantum Chemical Insights into Chemical Reactions and Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the reactivity and mechanistic pathways of reactions involving pyrazole derivatives like this compound. kfupm.edu.saeurasianjournals.com These computational approaches provide a molecular-level understanding of electronic structure, which governs chemical behavior. nih.gov

Reactivity Descriptors: The reactivity of this compound can be predicted by calculating a set of global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energy: The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Conceptual DFT Descriptors: Parameters such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors quantify the molecule's resistance to changes in its electron distribution and its propensity to act as an electrophile. researchgate.net For pyrazole systems, the pyrazole ring is generally electron-rich, with the C4 position being particularly nucleophilic, while the C3 and C5 positions are more electrophilic. researchgate.net

| Descriptor | Definition | Significance | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity) | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity) | researchgate.net |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability | researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Propensity of a species to accept electrons | researchgate.net |

Table 2: Common quantum chemical descriptors used to analyze the reactivity of pyrazole derivatives.

Reaction Mechanisms: Computational chemistry provides profound insights into the step-by-step mechanisms of chemical reactions. For a molecule like this compound, this includes studying transition states, reaction intermediates, and activation energies for various transformations.

A significant area of study is the condensation reaction of the aldehyde group with nucleophiles, such as active methylene (B1212753) compounds, amines, or semicarbazides. umich.edu Quantum chemical modeling can map the potential energy surface for these reactions, identifying the most favorable pathway. For instance, in the formation of chalcones or Schiff bases, DFT calculations can clarify the energetics of the initial nucleophilic attack on the aldehyde carbon, the subsequent dehydration step, and the influence of catalysts. beilstein-journals.org

Furthermore, quantum chemistry is used to explore more complex, multi-step syntheses. Recent studies have detailed domino reactions where the aldehyde group acts as a photoremovable directing group for the regioselective synthesis of pyrazoles. acs.org Computational modeling of such processes can elucidate the mechanism of key steps, like a photoredox-catalyzed Norrish-type fragmentation, by identifying radical intermediates and transition states, which are often difficult to characterize experimentally. acs.orgresearchgate.net These studies help rationalize product formation and optimize reaction conditions for greater efficiency and selectivity. mdpi.com

Coordination Chemistry and Supramolecular Assemblies of 4 1h Pyrazol 3 Yl Benzaldehyde and Its Ligands

Pyrazole-Derived Ligands in Metal Complexation

Pyrazole (B372694) and its derivatives are well-established ligands in coordination chemistry due to their ability to coordinate with a wide variety of metal ions. researchgate.netacs.org The nitrogen atoms in the pyrazole ring act as donor sites, facilitating the formation of stable metal complexes. These ligands can be monodentate, bidentate, or even polydentate, depending on the substituents on the pyrazole ring. researchgate.net The presence of the benzaldehyde (B42025) group in 4-(1H-pyrazol-3-yl)benzaldehyde introduces additional potential for coordination and allows for further functionalization, for instance, through the formation of Schiff bases.

The coordination chemistry of pyrazole-derived ligands is extensive, with complexes reported for a range of transition metals including copper (Cu), zinc (Zn), cadmium (Cd), cobalt (Co), nickel (Ni), iron (Fe), and ruthenium (Ru), as well as main group and lanthanide metals. acs.orgnih.govresearchgate.netacs.orgrsc.orgnih.gov The resulting metal complexes exhibit diverse nuclearities, from mononuclear to polynuclear and even complex 3D coordination polymers. rsc.orgnih.gov The specific nature of the metal ion and the ligand substituents significantly influences the final structure and properties of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of the desired complex. For instance, the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium and cobalt salts under different conditions yielded both mononuclear and 3D coordination polymers. rsc.org Similarly, complexes of Cu(II) and Co(II) have been prepared with a Schiff base derived from a substituted pyrazole-4-carbaldehyde and o-aminophenol. researchgate.net

Binding Modes and Coordination Geometries

Pyrazole-derived ligands exhibit a remarkable versatility in their binding modes to metal centers. researchgate.net The pyrazole ring itself can coordinate as a neutral monodentate ligand through one of its nitrogen atoms. researchgate.net Upon deprotonation, the pyrazolide anion can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. acs.org The substituents on the pyrazole ring can also participate in coordination. In the case of this compound, the aldehyde oxygen could potentially coordinate to a metal ion, although coordination through the pyrazole nitrogens is more common.

The coordination geometry around the metal center is dictated by the nature of the metal ion, the ligand-to-metal ratio, and the steric and electronic properties of the ligand. researchgate.net Octahedral, tetrahedral, and square planar geometries are commonly observed in metal complexes with pyrazole-derived ligands. researchgate.netnih.gov For example, in a series of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic ligand, tetrahedral geometries were suggested for Ni(II), Zn(II), and Cd(II) complexes, while a square planar structure was proposed for the Cu(II) complex. nih.gov The solid-state structures of zinc and cadmium complexes with (3,5-dimethyl-1H-pyrazol-1-yl)ethanol confirmed a bidentate coordination mode for the ligand. capes.gov.br

Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands and their Coordination Geometries

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, completed by two chloride anions | nih.gov |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, completed by two ethanol (B145695) molecules | nih.gov |

| Fe(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | Mononuclear, completed by two water molecules | nih.gov |

| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Mononuclear and 3D coordination polymer | rsc.org |

| Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Mononuclear | rsc.org |

| Cu(II) | Schiff base of 3-(3-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | Octahedral (proposed) | researchgate.net |

| Co(II) | Schiff base of 3-(3-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | Octahedral (proposed) | researchgate.net |

Supramolecular Architectures and Intermolecular Forces

Hydrogen bonding is a prevalent intermolecular force in the solid-state structures of pyrazole-containing compounds. nih.gov The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the pyridinic nitrogen atom can act as an acceptor. nih.gov In metal complexes, coordinated water molecules or other protic solvents can also participate in extensive hydrogen bonding networks. nih.gov For example, in the crystal structures of Cd(II), Cu(II), and Fe(II) complexes with pyrazole-acetamide and pyrazole-quinoxaline ligands, 1D and 2D supramolecular architectures are formed through various hydrogen bonding interactions. nih.gov Similarly, in a study of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, molecules were linked into chains of rings by a combination of N-H···O and C-H···O hydrogen bonds. nih.gov

The aromatic nature of the pyrazole and benzaldehyde rings in this compound and its derivatives facilitates π-π stacking interactions. researchgate.net These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the stabilization of the crystal structure. researchgate.net The arrangement of the molecules in the crystal lattice can lead to various stacking motifs, such as face-to-face or offset stacking. In addition to π-π stacking, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can also play a significant role in directing the supramolecular assembly. These weaker interactions, in concert with stronger hydrogen bonds, contribute to the formation of complex and often beautiful 3D architectures.

Catalytic Applications of 4 1h Pyrazol 3 Yl Benzaldehyde Derivatives

Heterogeneous and Homogeneous Catalysis using Pyrazole-Functionalized Materials

The adaptability of the pyrazole (B372694) moiety allows for its incorporation into both soluble (homogeneous) and insoluble (heterogeneous) catalytic systems. bohrium.comnih.gov This versatility is a significant advantage in developing catalysts for a wide range of chemical transformations.

In homogeneous catalysis , pyrazole-based ligands are prized for their ability to form stable and catalytically active complexes with a variety of transition metals. nih.gov The resulting complexes are soluble in the reaction medium, which often leads to high activity and selectivity under mild reaction conditions. beilstein-journals.org For instance, copper(II) complexes with pyrazole-containing ligands have been investigated for their catalytic activity in oxidation reactions. mdpi.combohrium.com One study demonstrated the use of in situ prepared copper(II) complexes with nitro-functionalized pyrazole derivatives for the oxidation of catechol to o-quinone, with reaction rates (Vmax) reaching up to 41.67 µmol L-1 min-1. mdpi.com Another example is the use of cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand for the oxidation of styrene (B11656) to benzaldehyde (B42025), achieving yields of up to 80%. rsc.org

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling, which is crucial for sustainable chemical processes. mdpi.com Pyrazole derivatives can be immobilized on solid supports, such as silica, or integrated into the structure of metal-organic frameworks (MOFs) to create robust heterogeneous catalysts. mdpi.comrsc.org Silica-functionalized materials (SFMs) bearing pyrazole units have been reviewed as effective catalysts for the synthesis of various pyrazole derivatives. mdpi.com These materials can be designed to have acidic or basic properties, allowing for catalytic activity in a range of reactions. mdpi.com Metal-organic frameworks, which are crystalline porous materials, can be constructed using pyrazole-containing linkers to create well-defined active sites for catalysis. rsc.orgmdpi.com For example, a zinc-based MOF has been shown to have photocatalytic activity for the degradation of dyes. mdpi.com

The following table summarizes representative examples of catalytic reactions using pyrazole-functionalized catalysts.

| Catalyst Type | Catalyst | Reaction | Substrate | Product | Yield/Activity | Ref |

| Homogeneous | 2L2/Cu(CH3COO)2 | Oxidation | Catechol | o-Quinone | Vmax = 41.67 µmol L-1 min-1 | mdpi.com |

| Homogeneous | [(H6L)CuCl3]·H2O | Oxidation | Styrene | Benzaldehyde | up to 80% | rsc.org |

| Heterogeneous | Fe₃O₄@CoFe-LDH | Pyranopyrazole Synthesis | Aldehydes, etc. | Pyranopyrazoles | High | sci-hub.st |

| Heterogeneous | MOF-S1 (Zn-based) | Photocatalysis | Methyl Orange | Degraded Products | ~93% degradation | mdpi.com |

Organocatalysis and Biocatalysis Mediated by Pyrazole Scaffolds

The application of pyrazole derivatives extends beyond metal-based catalysis into the realms of organocatalysis and biocatalysis, where the pyrazole scaffold can play a crucial role in promoting chemical reactions without the need for metal ions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. uni-giessen.de The pyrazole ring, with its hydrogen-bonding capabilities and potential for chiral functionalization, is an attractive motif for the design of organocatalysts. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) can be achieved through a three-component reaction of a pyrazolone (B3327878), an aldehyde, and another nucleophile, often catalyzed by a simple organic base like sodium acetate (B1210297) or an ionic liquid. gsconlinepress.comnih.gov These reactions proceed in high yields and demonstrate the utility of pyrazole derivatives in facilitating bond formation. While not directly a catalyst, the pyrazole moiety is central to the structure of the final product, which is formed through a catalyzed reaction.

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under environmentally benign conditions. Pyrazole derivatives can act as substrates or inhibitors for enzymes, and the development of artificial metalloenzymes often incorporates pyrazole-based ligands to mimic the active sites of natural enzymes. nih.gov For instance, new copper(I) complexes with pyrazole-based N-donor ligands have been synthesized as model systems for the enzyme tyrosinase, which is involved in the oxidation of monophenols to ortho-quinones. nih.gov This research opens avenues for designing novel biocatalysts for specific oxidative processes. Furthermore, enzymatic reactions can be performed on pyrazole-containing molecules. For example, immobilized lipases have been used for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from precursors including benzaldehydes.

Role of Pyrazole Moiety in Catalyst Design and Performance

The effectiveness of pyrazole derivatives in catalysis stems from the distinct chemical properties of the pyrazole ring. nih.gov The design of catalysts based on 4-(1H-pyrazol-3-yl)benzaldehyde and its derivatives can be fine-tuned by leveraging these properties.

The N-H group of the pyrazole ring is a key feature, acting as a proton donor and participating in hydrogen bonding. nih.gov This "protic" nature is crucial in many catalytic cycles, where the pyrazole can act as a proton shuttle or engage in proton-coupled electron transfer (PCET) processes. nih.gov The acidity of this proton can be modulated by the substituents on the pyrazole ring and by coordination to a metal center. nih.gov In some cases, deprotonation of the pyrazole N-H group leads to the formation of a pyrazolate anion, which can bridge multiple metal centers or alter the electronic properties of the catalyst. nih.gov

The steric and electronic properties of the pyrazole ligand can be readily modified. Substituents on the pyrazole ring or the benzaldehyde portion of this compound can be varied to control the steric environment around the catalytic center. This can influence substrate selectivity and prevent catalyst deactivation. The electron-donating or -withdrawing nature of these substituents can also be used to tune the electronic properties of a metal center, thereby modulating its reactivity. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the phosphine (B1218219) ligands, which could potentially be derived from pyrazole-containing scaffolds, are critical for the efficiency of the catalytic cycle. figshare.comacs.org

The bidentate and multidentate nature of ligands derived from this compound is another important aspect of catalyst design. The aldehyde group can be readily converted into other functional groups, such as imines (Schiff bases) or amines, which can coordinate to a metal center along with the pyrazole nitrogen. gsconlinepress.comekb.eg This allows for the creation of chelating ligands that form stable metal complexes, a key principle in the design of effective homogeneous catalysts. The geometry and rigidity of these ligands can be controlled to create specific coordination environments around the metal, which in turn dictates the catalytic activity and selectivity.

Materials Science Applications of 4 1h Pyrazol 3 Yl Benzaldehyde Systems

Development of Fluorescent and Optoelectronic Materials

The inherent photophysical properties of pyrazole-containing compounds make them attractive candidates for the creation of novel fluorescent and optoelectronic materials. The pyrazole (B372694) ring, often acting as a core chromophore, can be readily functionalized to tune the emission characteristics of the resulting molecules. The aldehyde group in 4-(1H-pyrazol-3-yl)benzaldehyde serves as a convenient handle for synthesizing more complex, conjugated systems with enhanced fluorescent properties.

Research into pyrazole derivatives has revealed their capacity for intense and tunable emission. nih.gov For instance, the synthesis of molecules with conjugated pyrene-pyrazole cores has been explored to leverage the intense and environment-sensitive emission of pyrene. nih.gov The triflic-acid-promoted cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, a compound structurally related to this compound, resulted in the formation of highly fluorescent rigid molecules. nih.gov These products, 9-phenyl-7,9-dihydropyreno[10,1-fg]indazole and 9-phenylpyreno[10,1-fg]indazole-7(9H)-one, exhibit bright fluorescence in solution. nih.gov

Furthermore, the aldehyde functionality of this compound allows for its use in the development of fluorescent probes. For example, fluorescent dyes have been prepared as turn on/off sensor systems for aldehydes, where the reaction with an aldehyde leads to a significant increase in fluorescence quantum yield. mdpi.com This suggests a potential application for this compound in the synthesis of such sensors.

The photophysical properties of more complex heterocyclic systems incorporating the pyrazole moiety, such as 1H-pyrazolo[3,4-b]quinolines and 1H-pyrazolo[3,4-b]quinoxalines, have also been investigated. researchgate.netresearchgate.net These studies have shown that the fluorescent properties of these compounds are highly dependent on the substituents on the pyrazole ring, with phenyl substitution, for instance, enhancing fluorescence by increasing the contribution of π-π* transitions. researchgate.net Such findings underscore the potential for creating a wide range of fluorescent materials by modifying the basic this compound structure.

Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Dyes

| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 9-phenyl-7,9-dihydropyreno (10,1-fg)indazole | 376 | 450, 470 | - | nih.gov |

| 9-phenylpyreno(10,1-fg)indazole-7(9H)-one | 400 | 525 | - | nih.gov |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (PQ1) | 360 | 425 | - | researchgate.net |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline (PQX1) | 370 | 450 | - | researchgate.net |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline (PQX2) | 365 | 440 | - | researchgate.net |

Applications in Corrosion Inhibition Technologies

Pyrazole derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. najah.edunih.govresearchgate.netacs.org The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and polar functional groups.

A study on 3-phenyl-1H-pyrazole-4-carboxaldehyde (PP4C), a close structural analog of this compound, demonstrated its remarkable inhibition efficiency for mild steel in a 1.0 M HCl solution. najah.edu The inhibition efficiency was found to be dependent on the concentration of the inhibitor, reaching as high as 96.33% at a concentration of 5 mM. najah.edu Polarization measurements indicated that PP4C acts as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. najah.edu The adsorption of these molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. najah.edu

The general mechanism of corrosion inhibition by pyrazole derivatives involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole and phenyl rings with the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the formation of a stable, coordinated layer that blocks the active sites for corrosion. The presence of substituents on the pyrazole or phenyl ring can further influence the inhibition efficiency.

Table 2: Inhibition Efficiency of 3-phenyl-1H-pyrazole-4-carboxaldehyde (PP4C) for Mild Steel in 1.0 M HCl